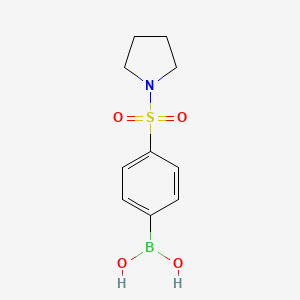
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
概要
説明
“(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4S . It is a solid substance that should be stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is characterized by the presence of a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at room temperature . The molecular weight of this compound is 255.10 .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Complex Molecules : (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is utilized in the synthesis of complex molecules. For instance, it's involved in the synthesis of phosphorescent ligands through the Suzuki coupling reaction, demonstrating its importance in the creation of advanced chemical compounds (Gao Xi-cun, 2010).
Role in Acylation Reactions : This compound plays a role in acylation reactions, particularly in the synthesis of 3-acyltetramic acids, which are significant in the development of new pharmaceutical compounds (Raymond C. F. Jones et al., 1990).
Structural and Molecular Studies
Structural Investigation : It has been the subject of detailed structural studies, such as X-ray crystallography and NMR. These studies focus on understanding the interactions within the molecule, crucial for designing advanced materials and sensors (Lei Zhu et al., 2006).
Polymeric Lewis Acids Development : The compound is instrumental in developing polymeric Lewis acids, which are used in various applications, including sensing technologies. This highlights its versatility and importance in material science (Anand Sundararaman et al., 2005).
Biochemical Applications
Mechanoluminescent Materials : It's involved in the creation of mechanoluminescent materials. These materials have potential applications in various fields, such as display technologies and sensor development (Kai Zhang et al., 2018).
Herbicidal Activity Studies : The compound's derivatives have been studied for their herbicidal activities, indicating its potential in agricultural applications (Peter M. Schäfer et al., 2003).
Safety And Hazards
将来の方向性
The future directions for research on compounds like “(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” could involve further exploration of the pyrrolidine ring as a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCNEYLDWKDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439320 | |
| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
CAS RN |
486422-57-5 | |
| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


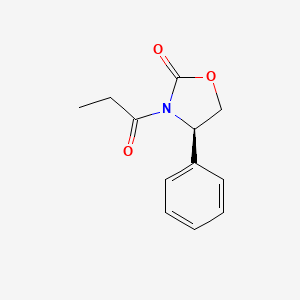
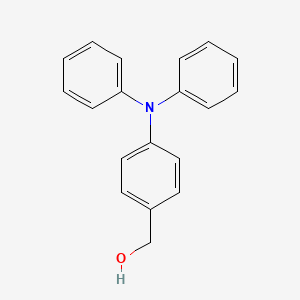
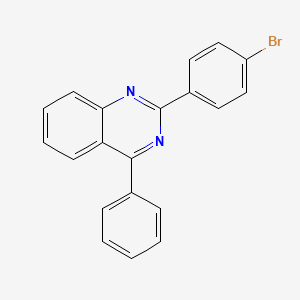
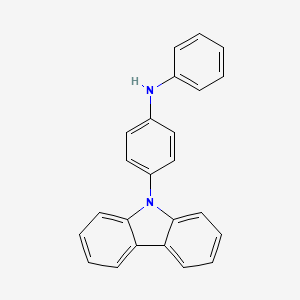
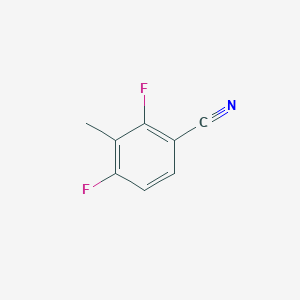
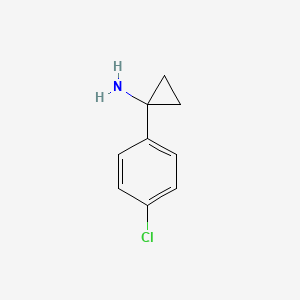
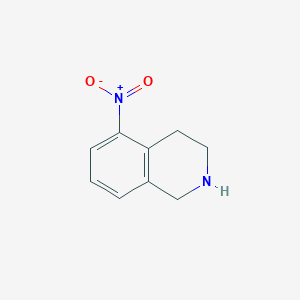
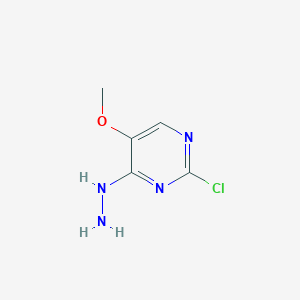
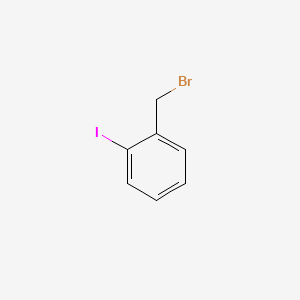
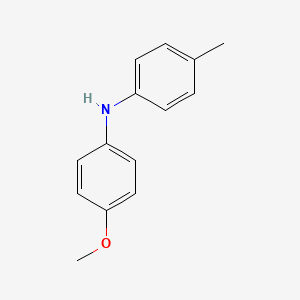
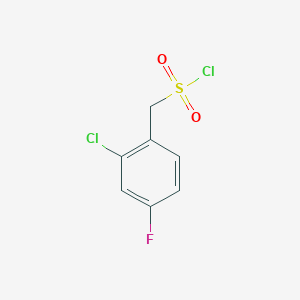
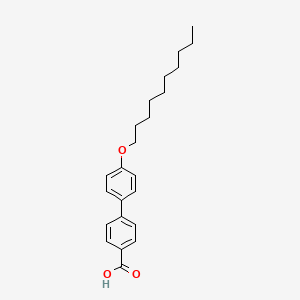
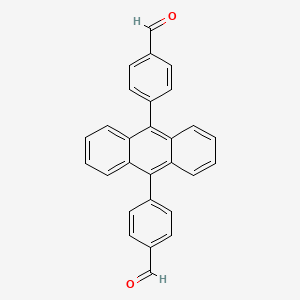
![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)